REACTION_CXSMILES
|
[C:1]1([C:3](=[CH:5][CH:6]=[CH:7][CH:8]=1)[OH:4])[OH:2].S(=O)(=O)(O)O>[O-2].[O-2].[O-2].[Fe+2].[Fe+2].O>[OH2:2].[OH:2][C:1]1[C:3]([OH:4])=[CH:5][C:6]2[C:7]3[C:6](=[CH:5][C:3]([OH:4])=[C:1]([OH:2])[CH:8]=3)[C:6]3[C:7](=[CH:8][C:1]([OH:2])=[C:3]([OH:2])[CH:5]=3)[C:7]=2[CH:8]=1 |f:2.3.4.5.6,8.9|
|
Name
|
|
Quantity
|
22 g
|
Type
|
reactant
|
Smiles
|
C=1(O)C(O)=CC=CC1
|
Name
|
|
Quantity
|
176 g
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
diiron trioxide
|
Quantity
|
31.9 g
|
Type
|
catalyst
|
Smiles
|
[O-2].[O-2].[O-2].[Fe+2].[Fe+2]
|
Name
|
|
Quantity
|
44 mL
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
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Setpoint
|
30 °C
|
Type
|
CUSTOM
|
Details
|
with stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise to the solution while temperature of the solution
|
Type
|
CONCENTRATION
|
Details
|
the concentration in percent by weight of sulfuric acid in the reaction system at 80%
|
Type
|
CUSTOM
|
Details
|
The solution was reacted at 30° C. for 6 hours
|
Duration
|
6 h
|
Type
|
ADDITION
|
Details
|
was added dropwise to the reaction solution while temperature of the solution
|
Type
|
TEMPERATURE
|
Details
|
was maintained at 30° C.
|
Type
|
STIRRING
|
Details
|
lower, and the reaction solution was stirred at the same temperature for another 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
The resultant precipitate was collected by filtration
|
Type
|
CUSTOM
|
Details
|
the obtained crude crystal
|
Type
|
WASH
|
Details
|
was washed with water
|
Type
|
ADDITION
|
Details
|
The crude crystal was further dispersed in water (400 mL)
|
Type
|
STIRRING
|
Details
|
the dispersion liquid was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
to collect crystal
|
Type
|
ADDITION
|
Details
|
After the collected crystal was dispersed in acetone (400 mL)
|
Type
|
STIRRING
|
Details
|
the dispersion liquid was stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
FILTRATION
|
Details
|
After that, the dispersion liquid was filtered
|
Type
|
FILTRATION
|
Details
|
to filter off insoluble matter, and activated charcoal (10.81 g)
|
Type
|
ADDITION
|
Details
|
was added to the filtrate, which
|
Type
|
STIRRING
|
Details
|
was then stirred for 30 minutes
|
Duration
|
30 min
|
Type
|
STIRRING
|
Details
|
After stirring
|
Type
|
CONCENTRATION
|
Details
|
the filtrate was concentrated under reduced pressure
|
Type
|
DISTILLATION
|
Details
|
to distill off acetone
|
Type
|
CUSTOM
|
Details
|
evaporated to dryness
|
Type
|
CUSTOM
|
Details
|
After the residue after evaporation to dryness
|
Type
|
DISSOLUTION
|
Details
|
was dissolved
|
Type
|
ADDITION
|
Details
|
by adding the acetone (40 mL)
|
Type
|
ADDITION
|
Details
|
the water (20 mL) thereto at room temperature, water (380 mL) was slowly added dropwise at the same temperature
|
Type
|
TEMPERATURE
|
Details
|
By cooling down the solution
|
Type
|
ADDITION
|
Details
|
after the addition to 10° C.
|
Type
|
CUSTOM
|
Details
|
crystal precipitated
|
Type
|
CUSTOM
|
Details
|
The crystal thus precipitated
|
Type
|
FILTRATION
|
Details
|
was collected by filtration
|
Type
|
CUSTOM
|
Details
|
dried
|
Name
|
|
Type
|
product
|
Smiles
|
O.OC1=CC=2C3=CC(=C(C=C3C3=CC(=C(C=C3C2C=C1O)O)O)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.43 g | |
YIELD: PERCENTYIELD | 36.9% | |
YIELD: CALCULATEDPERCENTYIELD | 61.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |